molecular formula C13H10N2S B8579287 5-benzo[b]thien-7-yl-4-methylPyrimidine CAS No. 1428882-24-9

5-benzo[b]thien-7-yl-4-methylPyrimidine

Cat. No.: B8579287
CAS No.: 1428882-24-9
M. Wt: 226.30 g/mol
InChI Key: OHMVUWPRQMSRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzo[b]thien-7-yl-4-methylPyrimidine is a useful research compound. Its molecular formula is C13H10N2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

1428882-24-9

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-(1-benzothiophen-7-yl)-4-methylpyrimidine

InChI

InChI=1S/C13H10N2S/c1-9-12(7-14-8-15-9)11-4-2-3-10-5-6-16-13(10)11/h2-8H,1H3

InChI Key

OHMVUWPRQMSRLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1C2=CC=CC3=C2SC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vessel capable of sealing was charged with a mixture of 7-bromobenzo[b]thiophene (100 mg, 0.467 mmol), 4-methylpyrimidin-5-ylboronic acid (97 mg, 0.70 mmol), PdCl2(dppf)-CH2Cl2 adduct (19.2 mg, 0.023 mmol), dioxane (3 mL), and a 2.0 M water solution of K3PO4 (0.7 mL, 1.41 mmol) and was purged with nitrogen for 10 min. The vessel was sealed and heated at 100° C. for 16 hours. Upon cooling, the reaction mixture was diluted with CH2Cl2 and filtered with CH2Cl2/MeOH washing. The filtrate was concentrated under reduced pressure. The residue was dissolved in CH2Cl2 and washed with water, brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude material was purified by BIOTAGE® eluting with 0%-15% EtOAc/CH2Cl2 at 30 mL/min. Concentration of appropriate fractions provided the title compound (32 mg, 30% yield). LC/MS: Example 108A @ 2.49 min (RT) (Condition G). MS (ES): m/z=227.07.1 [M+H]+. 1H NMR (400 MHz, CDCl3) δ ppm 9.19 (1 hr, s), 8.68 (1 hr, s), 7.92 (1 hr, d, J=8.06 Hz), 7.38-7.52 (3 hr, m), 7.23 (1 hr, d, J=7.05 Hz), 2.44 (3 hr, s).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
19.2 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
K3PO4
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
30%

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